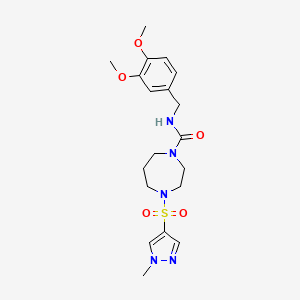
N-(3,4-dimethoxybenzyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C19H27N5O5S and its molecular weight is 437.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethoxybenzyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide, with the CAS number 2034245-25-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H27N5O5S
- Molecular Weight : 437.52 g/mol
- IUPAC Name : N-[(3,4-dimethoxyphenyl)methyl]-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The sulfonamide group is known for its ability to interact with enzymes and receptors, potentially modulating signaling pathways involved in cell growth and survival.
Anticancer Properties
Recent research has highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast (MDA-MB-468) and melanoma cells (A375) .
- In vivo studies involving xenograft models demonstrated significant tumor growth suppression without severe toxicity .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | MDA-MB-468 | 2.5 | 77% tumor growth inhibition |
| Compound B | A375 | 0.5 | Induced apoptosis |
Anti-inflammatory Effects
Compounds containing pyrazole and sulfonamide moieties have been reported to exhibit anti-inflammatory properties. This activity is believed to stem from their ability to inhibit pro-inflammatory cytokines and modulate immune responses .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated that at concentrations as low as 2 µM, the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .
- Animal Model Research : In a mouse model of breast cancer, administration of the compound led to a 77% reduction in tumor size over a three-week treatment period without notable side effects such as weight loss or lethargy .
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5S/c1-22-14-16(13-21-22)30(26,27)24-8-4-7-23(9-10-24)19(25)20-12-15-5-6-17(28-2)18(11-15)29-3/h5-6,11,13-14H,4,7-10,12H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHKHUZZFVOXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













